Cas no 1396808-39-1 (ethyl N-5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylcarbamate)

ethyl N-5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- ethyl N-5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylcarbamate
- SFDAJHYCJPZRPC-UHFFFAOYSA-N
- Carbamic acid, N-[4,5,6,7-tetrahydro-5-[(2-methoxyphenyl)sulfonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester
- VU0535786-1
- 1396808-39-1
- AKOS024268330
- ethyl N-[5-(2-methoxyphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
- ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
- F6195-3535
-
- インチ: 1S/C16H19N3O5S2/c1-3-24-16(20)18-15-17-11-8-9-19(10-13(11)25-15)26(21,22)14-7-5-4-6-12(14)23-2/h4-7H,3,8-10H2,1-2H3,(H,17,18,20)
- InChIKey: SFDAJHYCJPZRPC-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)NC1=NC2CCN(S(C3=CC=CC=C3OC)(=O)=O)CC=2S1
計算された属性
- せいみつぶんしりょう: 397.07661306g/mol
- どういたいしつりょう: 397.07661306g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 597
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 134Ų
ethyl N-5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6195-3535-20mg |
ethyl N-[5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
1396808-39-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6195-3535-3mg |
ethyl N-[5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
1396808-39-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6195-3535-5μmol |
ethyl N-[5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
1396808-39-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6195-3535-4mg |
ethyl N-[5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
1396808-39-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6195-3535-15mg |
ethyl N-[5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
1396808-39-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6195-3535-2μmol |
ethyl N-[5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
1396808-39-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6195-3535-30mg |
ethyl N-[5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
1396808-39-1 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6195-3535-2mg |
ethyl N-[5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
1396808-39-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6195-3535-40mg |
ethyl N-[5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
1396808-39-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6195-3535-10mg |
ethyl N-[5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
1396808-39-1 | 10mg |
$79.0 | 2023-09-09 |
ethyl N-5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylcarbamate 関連文献
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
ethyl N-5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylcarbamateに関する追加情報
Introduction to Ethyl N-5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-ylcarbamate (CAS No. 1396808-39-1)
Ethyl N-5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-ylcarbamate, identified by its CAS number 1396808-39-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule exhibits a unique structural framework that combines a thiazole ring with a pyridine core, further functionalized by an ethyl carbamate group and a sulfonyl moiety attached to a methoxy-substituted benzene ring. The presence of these diverse functional groups makes it a promising candidate for further investigation in drug discovery and development.
The compound's structure is characterized by its heterocyclic system, which includes a thiazole ring and a pyridine ring fused together. Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyridine moiety enhances the compound's solubility and bioavailability, making it more suitable for pharmacological applications. Additionally, the ethyl carbamate group introduces a potential site for further chemical modification, allowing for the development of more complex derivatives with enhanced biological activity.
The sulfonyl group attached to the methoxy-substituted benzene ring adds another layer of functionality to the molecule. Sulfonyl compounds are frequently used in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions. The methoxy group on the benzene ring further modulates the electronic properties of the sulfonyl group, potentially influencing its reactivity and biological activity.
Recent research in the field of heterocyclic chemistry has highlighted the importance of thiazole-pyridine hybrids in drug discovery. These compounds have shown promise in various preclinical studies as scaffolds for novel therapeutic agents. For instance, studies have demonstrated that certain thiazole-pyridine derivatives exhibit potent inhibitory effects on enzymes involved in cancer cell proliferation and survival. Ethyl N-5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-ylcarbamate is being explored as a potential lead compound in this context.
In addition to its structural features, Ethyl N-5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-ylcarbamate has been investigated for its pharmacokinetic properties. Preliminary studies suggest that the compound exhibits good oral bioavailability and moderate metabolic stability in vitro. These characteristics are crucial for evaluating its potential as a drug candidate. Further studies are underway to optimize its pharmacokinetic profile and assess its safety and efficacy in animal models.
The synthesis of Ethyl N-5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-ylcarbamate involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 2-methoxybenzenesulfonyl chloride and 1-(2-methoxybenzoyl)-3-thiazolidinone. These intermediates are then coupled using appropriate coupling reagents to form the final product. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve the efficiency and selectivity of these transformations.
The biological evaluation of Ethyl N-5-(2-methoxybenzenesulfonyl)-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-ylcarbamate has revealed several interesting findings. In vitro assays have shown that the compound exhibits inhibitory activity against various enzymes and receptors relevant to cancer therapy. Notably, it has demonstrated potent inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. Additionally, the compound has shown activity against tyrosine kinases involved in signal transduction pathways critical for cancer cell survival.
One of the most compelling aspects of Ethyl N-5-(2-methoxybenzenesulfonyl)-4H,5H,
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